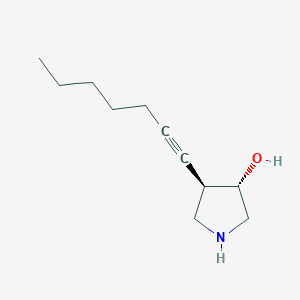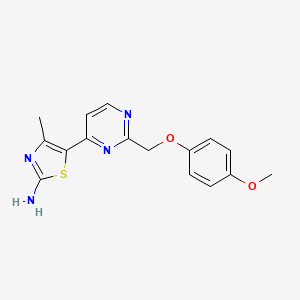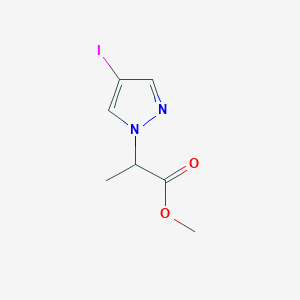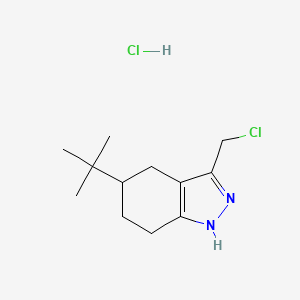
(3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol
Vue d'ensemble
Description
(3S,4R)-4-(Hept-1-yn-1-yl)pyrrolidin-3-ol: is a chiral compound belonging to the class of pyrrolidinols
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with hept-1-yne and pyrrolidin-3-ol .
Reaction Conditions: The reaction involves a nucleophilic substitution where the hydroxyl group of pyrrolidin-3-ol attacks the terminal alkyne of hept-1-yne under acidic or basic conditions.
Industrial Production Methods: Large-scale production may involve catalytic hydrogenation to ensure stereoselectivity and yield optimization.
Analyse Des Réactions Chimiques
(3S,4R)-4-(Hept-1-yn-1-yl)pyrrolidin-3-ol: undergoes various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions: Reagents like PCC (Pyridinium chlorochromate) for oxidation, LiAlH4 (Lithium aluminium hydride) for reduction, and various electrophiles for substitution reactions.
Major Products: Oxidation products include hept-1-en-3-one, while reduction products include hept-1-ene and heptane.
Applications De Recherche Scientifique
This compound has diverse applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in studying enzyme-substrate interactions.
Medicine: Investigated for its biological activity in drug discovery.
Industry: Employed in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves:
Molecular Targets: Interaction with enzymes or receptors.
Pathways Involved: Involvement in metabolic or signaling pathways.
Comparaison Avec Des Composés Similaires
(3S,4R)-4-(Hept-1-yn-1-yl)pyrrolidin-3-ol: is compared with similar compounds like (3R,4S)-4-(Hept-1-yn-1-yl)pyrrolidin-3-ol and 4-(Hept-1-yn-1-yl)pyrrolidin-3-one . Its uniqueness lies in its stereochemistry and functional group arrangement, which influence its reactivity and applications.
Propriétés
IUPAC Name |
(3S,4R)-4-hept-1-ynylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-2-3-4-5-6-7-10-8-12-9-11(10)13/h10-13H,2-5,8-9H2,1H3/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONGPDSOHCAMRK-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CC1CNCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC#C[C@@H]1CNC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl({[1-(oxan-4-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1531366.png)
![1-({[(4-Methylphenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1531367.png)
![4-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1531368.png)
![3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1531369.png)

![(2E)-3-[1-(pent-4-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1531374.png)
![Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B1531375.png)
![3-[(E)-2-phenylethenyl]piperidine hydrochloride](/img/structure/B1531376.png)
![3-[(Oxan-2-yl)methyl]pyrrolidine hydrochloride](/img/structure/B1531378.png)


![3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1531386.png)
![{3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1531387.png)
